molecular formula C10H6Cl2N2O B13068333 2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde

2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde

Cat. No.: B13068333
M. Wt: 241.07 g/mol
InChI Key: PKIMLTADCCFAKB-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-chloro-1H-pyrazol-1-yl)benzaldehyde ( 1179754-04-1) is a high-purity chemical building block with the molecular formula C 10 H 6 Cl 2 N 2 O and a molecular weight of 241.07 g/mol. This compound features a benzaldehyde core substituted with a chlorine atom and a 4-chloropyrazole group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. As a member of the chlorinated aromatic compounds, its structure suggests significant potential in various research applications. Compounds with this hybrid benzaldehyde-pyrazole scaffold are frequently investigated for their diverse biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties (Source: PMC). The presence of the aldehyde group offers a versatile handle for further chemical transformations, including nucleophilic addition and condensation reactions, to create larger, more complex molecules such as pyrazoline derivatives (Source: PMC). The dual chlorine substituents enhance the electrophilicity of the aromatic system, making it a candidate for nucleophilic aromatic substitution and cross-coupling reactions, which are crucial for developing novel compounds in pharmaceutical and agrochemical research. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions. For specific storage and handling information, please refer to the Safety Data Sheet (SDS).

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

2-chloro-6-(4-chloropyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H6Cl2N2O/c11-7-4-13-14(5-7)10-3-1-2-9(12)8(10)6-15/h1-6H

InChI Key

PKIMLTADCCFAKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)N2C=C(C=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with 4-chloro-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde has shown significant promise in medicinal chemistry, particularly as a potential anti-inflammatory, antimicrobial, and anticancer agent. Research indicates that compounds with similar structures can inhibit specific enzymes or receptors involved in disease processes.

Case Studies:

  • Anticancer Activity: Studies have demonstrated that derivatives of this compound exhibit inhibitory effects on cancer cell lines, suggesting potential as a chemotherapeutic agent.
  • Antimicrobial Properties: Its structural similarity to known antimicrobial agents has led to investigations into its efficacy against various bacterial strains.

Agrochemistry

In agrochemistry, 2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde is being explored for its herbicidal properties. The pyrazole ring is known for its ability to interact with plant enzymes, potentially leading to the development of new herbicides.

Research Findings:

  • Herbicidal Activity: Preliminary studies indicate that this compound may inhibit key metabolic pathways in plants, offering a basis for developing selective herbicides.

Material Science

The compound’s unique chemical structure allows it to be used in the synthesis of novel materials. Its reactivity can be harnessed to create polymers or other materials with specific properties.

Applications:

  • Polymer Synthesis: It can serve as a building block for synthesizing functionalized polymers that exhibit desirable physical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro and pyrazolyl substitutions make it a versatile intermediate for various synthetic applications and a potential candidate for drug development .

Biological Activity

2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde is a synthetic compound featuring a unique structure that combines a benzaldehyde functional group with chloro and pyrazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer applications. This article will explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

  • Molecular Formula : C10H6Cl2N2O
  • Molecular Weight : 241.07 g/mol
  • IUPAC Name : 2-chloro-6-(4-chloropyrazol-1-yl)benzaldehyde
  • Canonical SMILES : C1=CC(=C(C(=C1)Cl)C=O)N2C=C(C=N2)Cl

The biological activity of 2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde is primarily attributed to its ability to interact with specific biological targets. The presence of the pyrazole ring enhances its affinity for various enzymes and receptors, potentially modulating their activity. For instance, compounds with similar structures have been noted to inhibit enzymes involved in inflammatory pathways and microbial resistance mechanisms .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The effectiveness was measured by assessing the Minimum Inhibitory Concentration (MIC) values, which indicated promising antibacterial activity .

Compound Target Bacteria MIC (µg/mL)
2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehydeE. coli32
S. aureus16

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro studies showed that derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating a mechanism similar to established anti-inflammatory drugs like dexamethasone .

Compound TNF-α Inhibition (%) IL-6 Inhibition (%)
2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde8593

Anticancer Activity

The anticancer properties of pyrazole derivatives have been investigated extensively. Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the promotion of cell cycle arrest .

Study on Antiparasitic Activity

A recent study evaluated the antiparasitic effects of pyrazole-thiadiazole derivatives against Trypanosoma cruzi, with some derivatives showing significant reductions in parasite load in cellular models. While not directly on 2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde, these findings suggest a broader potential for pyrazole-containing compounds in treating parasitic infections .

Synthesis and Biological Evaluation

In another study focusing on the synthesis of novel pyrazole derivatives, researchers reported that modifications to the pyrazole ring significantly influenced biological activity. The presence of halogen substituents was found to enhance antimicrobial efficacy, indicating that structural variations can lead to improved therapeutic profiles .

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